2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide
CAS No.: 1211826-14-0
Cat. No.: VC4843500
Molecular Formula: C18H21NOS2
Molecular Weight: 331.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211826-14-0 |
|---|---|
| Molecular Formula | C18H21NOS2 |
| Molecular Weight | 331.49 |
| IUPAC Name | 2-methylsulfanyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide |
| Standard InChI | InChI=1S/C18H21NOS2/c1-21-15-8-3-2-7-14(15)17(20)19-13-18(10-4-5-11-18)16-9-6-12-22-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,20) |
| Standard InChI Key | DVDHNKAXKOMNSF-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CC=CS3 |
Introduction
2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is a complex organic compound with a molecular weight of 331.5 g/mol and the CAS number 1211826-14-0 . This compound features a benzamide backbone with a methylthio group and a cyclopentylmethyl moiety linked to a thiophene ring. The structural complexity of this compound makes it a potential candidate for various applications in chemistry and biology.
Synthesis and Preparation
The synthesis of 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. A common approach might include:
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Preparation of 1-(thiophen-2-yl)cyclopentanol: This intermediate can be synthesized through various methods, such as Friedel-Crafts alkylation.
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Conversion to Cyclopentylmethyl Chloride: The alcohol can be converted into the corresponding chloride using a chlorinating agent.
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Reaction with 2-Methylthiobenzoyl Chloride: The final step involves reacting the cyclopentylmethyl chloride with 2-methylthiobenzoyl chloride under basic conditions to form the desired benzamide derivative.
Biological and Chemical Applications
While specific biological data for 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is limited, compounds with similar structures have shown potential in various fields:
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Antimicrobial Activity: Thiophene derivatives have been explored for their antimicrobial properties, suggesting potential applications in this area .
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Biological Probes: The structural complexity of this compound makes it suitable for use as a probe to investigate biological pathways.
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Drug Development: The benzamide group is known for its presence in various pharmaceuticals, indicating potential for drug development.
Research Findings and Future Directions
Given the lack of specific research findings on 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide, future studies could focus on:
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In Vitro Assays: Evaluating the compound's antimicrobial and anticancer activities using in vitro models.
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Molecular Docking: Investigating the compound's interaction with biological targets through molecular docking studies.
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Synthetic Optimization: Exploring more efficient synthetic routes to improve yield and purity.
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